molecular formula C6H9FN4 B8525950 3-Amino-5-(1-fluoro-1-methylethyl)-1,2,4-triazine

3-Amino-5-(1-fluoro-1-methylethyl)-1,2,4-triazine

Cat. No. B8525950
M. Wt: 156.16 g/mol
InChI Key: RQUTXSABMPDXJA-UHFFFAOYSA-N
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Patent
US07005431B2

Procedure details

A stirred solution of sodium acetate trihydrate (23.07 g, 80.7 mmol) and 1,1-dibromo-3-fluoro-3-methylbutan-2-one (21.14 g, 80.7 mmol) in water (80 ml) was heated at reflux under nitrogen for 40 min, then allowed to cool to room temperature before adding solid aminoguanidine bicarbonate (10.99 g, 80.7 mmol). The mixture was stirred at room temperature for 5 h, then 4 N aqueous NaOH solution (40.4 ml, 162 mmol) was added and the mixture was stirred under nitrogen for a further 3 days. The mixture was filtered and the solid was washed with water twice, then dried under vacuum at 60° C. to give 6.40 g (51%) of the title compound as a yellow-brown solid: 1H NMR (360 MHz, DMSO-d6) δ 1.63 (6H, d, J 22.2), 7.32 (2H, br s), 8.73 (1H, d, J 1.0); MS (ES+) m/z 157 [M+H]+.
Quantity
23.07 g
Type
reactant
Reaction Step One
Name
1,1-dibromo-3-fluoro-3-methylbutan-2-one
Quantity
21.14 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.99 g
Type
reactant
Reaction Step Two
Name
Quantity
40.4 mL
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
O.O.O.C([O-])(=O)C.[Na+].Br[CH:10](Br)[C:11](=O)[C:12]([F:15])([CH3:14])[CH3:13].C(=O)(O)O.[NH2:22][NH:23][C:24]([NH2:26])=[NH:25].[OH-].[Na+]>O>[NH2:26][C:24]1[N:23]=[N:22][CH:10]=[C:11]([C:12]([F:15])([CH3:14])[CH3:13])[N:25]=1 |f:0.1.2.3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
23.07 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
1,1-dibromo-3-fluoro-3-methylbutan-2-one
Quantity
21.14 g
Type
reactant
Smiles
BrC(C(C(C)(C)F)=O)Br
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.99 g
Type
reactant
Smiles
C(O)(O)=O.NNC(=N)N
Step Three
Name
Quantity
40.4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 40 min
Duration
40 min
STIRRING
Type
STIRRING
Details
the mixture was stirred under nitrogen for a further 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with water twice
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1N=NC=C(N1)C(C)(C)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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